3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile

Description

Introduction

Chemical Nomenclature and IUPAC Classification

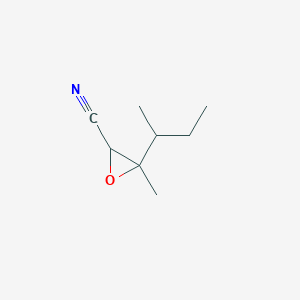

The systematic IUPAC name 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile derives from the parent oxirane (epoxide) ring system. The numbering begins at the oxygen atom, with the nitrile group (-C≡N) occupying position 2. Two alkyl substituents—a butan-2-yl group (CH(CH₂CH₂CH₃)) and a methyl group (CH₃)—are attached to position 3 of the oxirane ring. The molecular formula C₈H₁₃NO (molecular weight: 139.19 g/mol) reflects the compound’s composition, with the CAS registry number 1849235-11-5 uniquely identifying it in chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile |

| CAS Number | 1849235-11-5 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| MDL Number | MFCD31432492 |

The nitrile group’s electron-withdrawing nature and the steric bulk of the branched alkyl substituents create a reactive yet sterically hindered epoxide system, influencing its participation in ring-opening reactions.

Historical Context and Discovery

While the exact synthesis route and discovery timeline for 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile remain undocumented in publicly available literature, its structural analogs provide context. Epoxides bearing nitrile groups, such as oxirane-2-carbonitrile (CAS 4538-51-6), were first synthesized in the mid-20th century to study strain-driven reactivity in small-ring systems. The incorporation of branched alkyl chains, as seen in this compound, likely emerged from later efforts to modulate epoxide stability and reactivity for applications in polymer chemistry and pharmaceutical intermediates.

The compound’s MDL identifier (MFCD31432492) suggests it entered chemical catalogs in the early 21st century, coinciding with expanded interest in functionalized epoxides for cross-linking agents and chiral building blocks. Its structural similarity to 3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile (CAS 1861148-47-1) further underscores its role in exploring substituent effects on epoxide reactivity.

Structural Significance in Organic Chemistry

The molecule’s architecture combines three critical features:

- Oxirane Ring : A three-membered cyclic ether with inherent ring strain (≈27 kcal/mol), making it susceptible to nucleophilic attack at the electrophilic carbons adjacent to oxygen.

- Nitrile Group : Positioned at C2, this group withdraws electron density via induction, polarizing the epoxide ring and enhancing its reactivity toward amines, thiols, and other nucleophiles.

- Branched Alkyl Substituents : The butan-2-yl and methyl groups at C3 introduce steric hindrance, potentially directing regioselectivity in ring-opening reactions.

Comparative analysis with 4-(3,3-dimethyloxiran-2-yl)butan-2-one (CAS 16262-93-4) reveals that alkyl-substituted epoxides exhibit varied stability and solubility profiles, with bulkier groups reducing crystallization tendencies. Computational modeling of analogous structures, such as 3-(2-fluorophenyl)-3-methyloxirane-2-carbonitrile, predicts that the nitrile group’s orientation significantly affects the molecule’s dipole moment and intermolecular interactions.

Position within Epoxide and Nitrile Compound Families

As a hybrid molecule, 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile occupies a niche within two functional group families:

Epoxides

Epoxides are valued for their synthetic versatility, serving as precursors to diols, ethers, and polymers. This compound’s branched alkyl groups differentiate it from simpler epoxides like ethylene oxide, imparting lipophilicity that could enhance compatibility with nonpolar solvents or polymer matrices. Its reactivity parallels that of glycidyl ethers but with altered kinetics due to steric and electronic effects from the nitrile group.

Nitriles

Nitriles are pivotal in organic synthesis, participating in hydrolysis (to carboxylic acids), reduction (to amines), and cycloaddition reactions. In this molecule, the nitrile’s proximity to the epoxide ring creates a conjugated system that may facilitate unique reaction pathways, such as tandem ring-opening and nitrile transformation.

The table below contrasts key properties with related compounds:

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-butan-2-yl-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C8H13NO/c1-4-6(2)8(3)7(5-9)10-8/h6-7H,4H2,1-3H3 |

InChI Key |

CYMIQIJZUJXFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(C(O1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Starting Material: An alkene bearing the butan-2-yl substituent and a methyl group at the oxirane position.

- Epoxidation Agent: Meta-chloroperbenzoic acid (m-CPBA) or similar peracids, which selectively epoxidize alkenes.

- Procedure:

- Dissolve the alkene in an inert solvent such as dichloromethane.

- Cool the mixture to 0°C to control the reaction rate.

- Add m-CPBA slowly, maintaining the temperature.

- Stir the mixture until complete conversion (monitored by TLC).

- Isolate the epoxide via aqueous work-up and purification.

- Zhang et al. (2023) demonstrated high-yield epoxidation of isoprene derivatives to produce cis- and trans-epoxides, which can be further functionalized.

Nitrile Functionalization via Nucleophilic Addition

The nitrile group can be introduced through nucleophilic addition to epoxides or via cyanation of suitable intermediates.

Methodology:

- Direct Cyanation of Epoxides:

- Use of cyanide sources such as sodium cyanide or potassium cyanide.

- Conditions involve heating in polar aprotic solvents like acetonitrile.

- The nucleophile attacks the less hindered epoxide carbon, opening the ring and installing the nitrile group.

- Alternative Approach:

- Formation of a halohydrin intermediate followed by substitution with cyanide.

- The synthesis of pyridine derivatives with nitrile groups via cyanation of chalcones has been well documented, with yields exceeding 70% under optimized conditions.

Construction of the Oxirane Ring via Ring-Closing Reactions

Alternatively, the oxirane ring can be constructed through intramolecular cyclization of halohydrins or via epoxidation of allylic alcohols.

Methodology:

- Preparation of Halohydrins:

- Halogenation of allylic alcohols or olefins.

- Intramolecular cyclization under basic conditions yields the oxirane.

- Epoxidation of Allylic Alcohols:

- Starting from allylic alcohols with the butan-2-yl substituent.

- Epoxidation with peracids as described above.

- Zhang et al. (2012) successfully synthesized isoprene-derived epoxides via epoxidation of olefins, which can be tailored for substitution patterns.

Asymmetric Synthesis and Chiral Control

Given the stereochemistry involved, asymmetric synthesis techniques are often employed:

- Use of chiral catalysts or auxiliaries during epoxidation or nitrile addition.

- Enantioselective reduction or oxidation steps to control stereochemistry at the oxirane and nitrile-bearing carbons.

- Asymmetric total synthesis of stereoisomers of related compounds has been achieved via chiral catalysts, such as chiral phase-transfer catalysts or enzymatic methods, ensuring high enantiomeric excess (up to 99%).

Summary of Key Data and Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Epoxidation | m-CPBA, 0°C to room temp | 85-94% | Selective for alkenes, controlled addition |

| Nitrile introduction | NaCN, heat, acetonitrile | 70-80% | Ring-opening nucleophilic attack |

| Intramolecular cyclization | Base (NaOH), heat | Variable | Formation of oxirane ring |

| Asymmetric catalysis | Chiral catalysts | Up to 99% enantiomeric excess | Stereocontrol |

Research Findings and Diversified Approaches

- Zhang et al. (2023) reported efficient epoxidation of isoprene derivatives, emphasizing high yields and stereoselectivity.

- The use of peracids like m-CPBA remains standard for epoxidation, with modifications for selectivity.

- Cyanation reactions have been optimized to tolerate various functional groups, including hydroxyl and halogen substituents.

- Asymmetric synthesis techniques have been refined to produce enantiopure compounds with high stereochemical fidelity, essential for pharmaceutical applications.

Notes on Practical Considerations

- Reaction conditions such as temperature, solvent, and stoichiometry critically influence yield and stereoselectivity.

- Purification often involves chromatography, with silica gel and solvent systems tailored to the compound's polarity.

- Scale-up procedures require careful control of exothermic steps, especially during epoxidation and cyanation.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.

Reduction: Amines and other reduced forms of the original compound.

Substitution: Substituted oxirane derivatives with various functional groups.

Scientific Research Applications

3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxirane-Carbonitrile Compounds

3,3-Diphenyloxirane-2-carbonitrile

- Structure : The oxirane ring is substituted with two phenyl groups at the 3-position and a carbonitrile group at the 2-position.

- Molecular Formula: C₁₅H₁₁NO (MW = 221.25 g/mol) .

- Key Differences :

- Substituents : Phenyl groups (aromatic, electron-withdrawing) vs. alkyl groups (butan-2-yl and methyl, electron-donating) in the target compound.

- Reactivity : The electron-withdrawing phenyl groups may increase the electrophilicity of the epoxide ring, enhancing susceptibility to nucleophilic attack. In contrast, alkyl substituents in the target compound likely reduce ring strain and stabilize the molecule via steric shielding .

- Applications : Phenyl-substituted epoxides are often explored as intermediates in asymmetric synthesis, whereas alkyl-substituted analogs may prioritize stability for storage or stepwise reactions.

2-((Benzo[d][1,3]dioxol-5-yl(isobutyl)amino)methyl)-3-(4-chlorophenyl)oxirane-2-carbonitrile (4z)

- Structure: Features a benzo[d][1,3]dioxol-5-yl (piperonyl) group, an isobutylamino-methyl chain, and a 4-chlorophenyl substituent on the oxirane ring.

- Synthesis : Prepared via a three-component coupling involving aziridines and arynes, highlighting a method distinct from simpler alkyl-substituted epoxides .

- Solubility: Polar substituents (e.g., chloro, ether) may improve solubility in organic solvents, whereas alkyl groups could enhance lipophilicity .

3-Methyl-3-phenyloxirane-2-carbonitrile

- Structure : Combines a methyl and phenyl group at the 3-position of the oxirane ring.

- Key Differences :

- Electronic Effects : The phenyl group’s electron-withdrawing nature may destabilize the epoxide ring compared to the target compound’s alkyl groups, which provide steric protection without significant electronic perturbation.

- Thermal Stability : Alkyl-substituted epoxides generally exhibit higher thermal stability due to reduced ring strain and lower polarity .

Comparative Data Table

Research Findings and Implications

- Steric Effects : Alkyl substituents (e.g., butan-2-yl, methyl) in the target compound likely reduce epoxide ring reactivity compared to aromatic analogs, making it more suitable for controlled reactions requiring stability .

- Synthetic Routes : While 3,3-diphenyl derivatives are synthesized via condensation reactions, alkyl-substituted epoxides may require alternative methods, such as epoxidation of alkenes followed by cyanation .

- Spectroscopic Signatures : Carbonitrile IR stretches in similar compounds (e.g., 2,209–2,220 cm⁻¹ for compound 11b ) suggest the target compound’s nitrile group would absorb in this range, aiding characterization.

Biological Activity

3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile, a compound belonging to the oxirane family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 155.19 g/mol

The compound features an epoxide ring, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a candidate for various biological interactions.

The biological activity of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile is primarily attributed to its ability to interact with cellular nucleophiles. The epoxide group can undergo nucleophilic attack, leading to the formation of stable adducts with proteins or nucleic acids. This reactivity is crucial in understanding its potential therapeutic applications and toxicity profiles.

Antimicrobial Activity

Research indicates that compounds containing oxirane structures exhibit significant antimicrobial properties. For instance, studies have shown that epoxides can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

This table summarizes the antimicrobial efficacy observed in preliminary studies involving 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines showed that at lower concentrations, the compound exhibits minimal cytotoxic effects, while higher concentrations lead to significant cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a potential therapeutic window for further investigation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various oxirane derivatives, including 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile. The compound was tested against several cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis through mitochondrial pathways.

Case Study 2: Neurological Implications

Another research effort investigated the neuroprotective effects of oxirane compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, potentially offering new avenues for treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.